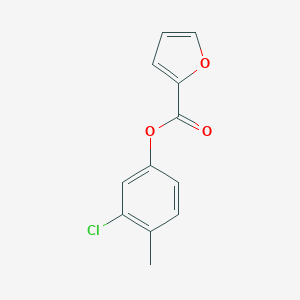![molecular formula C20H23N3O2 B267230 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mechanism of Action
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The compound binds to the receptor and blocks the action of serotonin, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide have been studied extensively. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia and depression. Additionally, the compound has been shown to have a neuroprotective effect and can prevent neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dosage and route of administration for the compound. Another area of interest is its potential as a treatment for schizophrenia and depression. Future studies should focus on the long-term effects of the compound and its potential side effects. Finally, there is a need for research on the mechanism of action of the compound and its downstream signaling pathways. This will provide a better understanding of how the compound works and may lead to the development of more effective drugs targeting the 5-HT6 receptor.
Synthesis Methods
The synthesis of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, which is then reacted with 3-(tert-butoxycarbonyl)aniline to form the final product.
Scientific Research Applications
The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively as a potential therapeutic agent for these disorders. Studies have shown that the compound can improve cognitive function and memory in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia and depression.
properties
Product Name |
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-3-4-9-18(15)19(24)21-17-8-5-7-16(14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
InChI Key |
FSESWGMPYKTWEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)
